molecular formula C20H20N6O4S2 B2965234 ethyl 2-(2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)thiazol-4-yl)acetate CAS No. 1327241-05-3

ethyl 2-(2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)thiazol-4-yl)acetate

Cat. No.: B2965234
CAS No.: 1327241-05-3
M. Wt: 472.54
InChI Key: WFDGLFBMQJKZIY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a benzimidazole core linked to a 1,3,4-oxadiazole ring via a thioether bridge, further connected to a thiazole-acetate ester moiety. Its structure integrates multiple pharmacophoric elements:

  • Benzimidazole: Known for DNA intercalation and antimicrobial/anticancer properties .
  • 1,3,4-Oxadiazole: Enhances metabolic stability and exhibits antimicrobial, anti-inflammatory, and antitumor activities .
  • Thiazole: Contributes to bioactivity in antibiotics and kinase inhibitors .
  • Ester group: Improves bioavailability and serves as a prodrug precursor .

Synthetic routes typically involve multi-step condensation and cyclization reactions. For example, thiol-containing oxadiazoles are coupled with acetamido-thiazole intermediates via nucleophilic substitution or thioether formation .

Properties

IUPAC Name

ethyl 2-[2-[[2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O4S2/c1-2-29-18(28)9-12-10-31-19(21-12)24-16(27)11-32-20-26-25-17(30-20)8-7-15-22-13-5-3-4-6-14(13)23-15/h3-6,10H,2,7-9,11H2,1H3,(H,22,23)(H,21,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDGLFBMQJKZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that compounds containingbenzimidazole and thiazole moieties have been associated with a wide range of biological activities. These include antimicrobial, antifungal, antiviral, and antitumor activities. Therefore, it is plausible that the compound interacts with multiple targets, potentially including enzymes, receptors, or other proteins involved in these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated withbenzimidazole and thiazole compounds, it is likely that the compound affects multiple pathways. These could potentially include pathways involved in cell growth and proliferation, immune response, or cellular stress response, among others.

Pharmacokinetics

It has been suggested that the polar nature of theimidazole ring could improve the pharmacokinetic parameters of imidazole-containing compounds. This could potentially enhance the compound’s bioavailability, allowing it to reach its targets more effectively.

Result of Action

Given the biological activities associated withbenzimidazole and thiazole compounds, it is plausible that the compound could have a range of effects at the molecular and cellular level. These could potentially include inhibition of cell growth, induction of cell death, modulation of immune response, or disruption of cellular homeostasis, among others.

Biological Activity

Ethyl 2-(2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)thiazol-4-yl)acetate is a complex organic compound that integrates multiple bioactive moieties. This article reviews its biological activities, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Structural Overview

The compound features several key structural components:

  • Benzimidazole moiety : Known for its broad pharmacological activities including anticancer and antimicrobial effects.
  • 1,3,4-Oxadiazole : This heterocyclic structure is recognized for its potential as an anticancer agent.
  • Thiazole ring : Contributes to the compound's biological activity through various mechanisms.

1. Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole and benzimidazole structures exhibit significant anticancer properties. For example:

  • Mechanism of Action : The compound targets specific enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC). Studies have shown that derivatives of 1,3,4-oxadiazoles can inhibit these enzymes effectively, leading to reduced tumor growth .
  • Case Study : A study involving the synthesis of various 1,3,4-oxadiazole derivatives demonstrated that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), suggesting potent anticancer activity .

2. Antimicrobial Activity

The benzimidazole component is known for its antimicrobial properties:

  • Research Findings : A review highlighted that benzimidazole derivatives show significant activity against a range of microorganisms including bacteria and fungi. The presence of electron-withdrawing groups enhances this activity .
  • Table of Antimicrobial Activity :
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Benzimidazole derivative AE. coli32 µg/mL
Benzimidazole derivative BS. aureus16 µg/mL
Ethyl oxadiazole derivative CCandida albicans8 µg/mL

3. Anti-inflammatory Activity

The thiazole ring has been linked to anti-inflammatory effects:

  • Mechanism : Compounds with thiazole structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response .
  • Case Study : In vivo studies demonstrated that certain thiazole-containing compounds significantly reduced edema in rodent models when compared to standard anti-inflammatory drugs like diclofenac .

Chemical Reactions Analysis

Reaction Mechanisms

The mechanisms for these reactions generally involve nucleophilic attacks and electrophilic substitutions:

  • Nucleophilic Attack : In the formation of oxadiazole derivatives, nucleophilic attack by hydrazine on carbon disulfide leads to the formation of a hydrazinecarbodithioate intermediate, which then cyclizes to form the oxadiazole ring.

  • Electrophilic Substitution : The introduction of thiazole involves electrophilic substitution where the thiourea reacts with an acetamide derivative under basic conditions, facilitating the formation of the thiazole ring structure.

Anticancer Activity

Research indicates that compounds containing oxadiazole and thiazole rings exhibit significant anticancer properties. These compounds may inhibit various enzymes involved in cancer cell proliferation such as telomerase and topoisomerase .

Pharmacological Potential

Ethyl 2-(2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)thiazol-4-yl)acetate has shown promise in preliminary studies for its ability to act as a potential therapeutic agent against certain types of cancer due to its unique structural features that allow for interaction with biological targets .

Yield and Efficiency

Synthesis StepYield (%)Notes
Oxadiazole Synthesis70–85%Dependent on reaction conditions
Thiazole Synthesis75–90%High yield achievable with optimized conditions
Final Esterification80–95%Final product purity confirmed via TLC and NMR

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The target compound requires longer reaction times (6.5 hours reflux ) compared to thiadiazole derivatives (12 hours stirring ).
  • Functional Group Diversity : Unlike acetyloxy-substituted isoxazolines or phenacyl ketones , the target compound’s thioether and ester groups enhance solubility and metabolic stability.

Key Observations :

  • Yield : The target compound’s yield (~70–80%) is comparable to isoxazoline derivatives (74% ) but lower than thiadiazole-based esters (>90% ).
  • Biological Potential: While styryl quinazolines show confirmed analgesic activity , the target compound’s benzimidazole-oxadiazole-thiazole architecture suggests broader anticancer applications .

Pharmacological and Industrial Relevance

  • Target Compound: Likely superior in multitarget therapies due to hybrid heterocycles.
  • Analogues : Thiadiazole derivatives (e.g., ) are prioritized in industrial settings for antibiotic synthesis due to simpler scalability.
  • Limitations : The target compound’s structural complexity may pose challenges in large-scale synthesis compared to esters like .

Q & A

Q. Optimization Strategies :

  • Solvent selection : Ethanol or DMF improves solubility of intermediates .
  • Catalyst use : K₂CO₃ enhances nucleophilic substitution efficiency .
  • Purification : Recrystallization from ethanol or column chromatography ensures ≥95% purity .

Q. Table 1: Representative Reaction Conditions and Yields

StepSolventCatalystTemperatureYield (%)Reference
Thioether formationDMFK₂CO₃80°C72
Thiazole cyclizationEthanolNoneReflux65
EsterificationTHFDCCRT58

Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?

Basic Research Question
Structural validation requires a combination of techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments (e.g., benzoimidazole aromatic protons at δ 7.2–8.1 ppm, thiazole C=S at δ 170–175 ppm) .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O ester), ~1250 cm⁻¹ (C-N thiazole) .
  • Elemental analysis : Deviation ≤0.3% from theoretical C/H/N/S values ensures purity .
  • HPLC : Retention time consistency under gradient elution (e.g., C18 column, acetonitrile/water) .

Q. Table 2: Key Spectral Data

TechniqueKey SignalsReference
¹H NMR (DMSO-d₆)δ 1.2 (t, CH₃), δ 4.2 (q, CH₂ ester)
IR (KBr)1720 cm⁻¹ (ester C=O)
Elemental AnalysisC: 49.2%, H: 4.1%, N: 16.8%

How can computational modeling be integrated into the design of derivatives to predict biological activity?

Advanced Research Question

  • Quantum chemical calculations : Use density functional theory (DFT) to optimize geometries and calculate electrostatic potentials, identifying reactive sites (e.g., oxadiazole sulfur for hydrogen bonding) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets (e.g., COX-1/2 for anti-inflammatory activity) .
  • ADMET prediction : SwissADME or pkCSM models bioavailability and toxicity .

Example : Docking studies of analogous compounds show binding to COX-2 with ΔG = -9.2 kcal/mol, suggesting anti-inflammatory potential .

How should researchers address contradictions in bioactivity data across derivatives of this compound?

Advanced Research Question

  • Statistical validation : Apply ANOVA or t-tests to compare IC₅₀ values from triplicate assays .
  • Control experiments : Test solubility (e.g., DMSO concentration ≤1% to avoid false negatives) .
  • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on thiazole enhance activity) .

Case Study : A derivative with a 4-fluorophenyl group showed 10× higher activity than the 4-bromophenyl analog, attributed to enhanced electron-withdrawing effects .

What are the critical parameters for scaling up synthesis while maintaining purity?

Basic Research Question

  • Process control : Monitor pH during coupling steps (optimal range: 7–8) .
  • Temperature gradients : Gradual heating during cyclization prevents side reactions .
  • Solvent volume : Maintain a 1:5 substrate-to-solvent ratio to avoid precipitation .

Q. Table 3: Scale-Up Parameters

ParameterLab Scale (1 g)Pilot Scale (100 g)Reference
Reaction time6 h8 h
Yield65%58%
Purity (HPLC)95%92%

What strategies are recommended for analyzing degradation pathways under various storage conditions?

Advanced Research Question

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light .
  • LC-MS analysis : Identify degradation products (e.g., ester hydrolysis to carboxylic acid) .
  • Kinetic modeling : Calculate shelf life using Arrhenius equations .

Example : Storage at 25°C/60% RH showed 5% degradation over 6 months, while 40°C/75% RH caused 20% degradation in 1 month .

How can researchers establish structure-activity relationships (SAR) for derivatives targeting specific enzymes?

Advanced Research Question

  • Bioisosteric replacement : Substitute oxadiazole with 1,2,4-triazole to modulate electron density .
  • Enzymatic assays : Test inhibition of COX-1/2 or kinases using colorimetric assays (e.g., COX Inhibitor Screening Kit) .
  • 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic fields with activity .

Case Study : Derivatives with bulkier aryl groups on thiazole showed 3× higher COX-2 selectivity due to hydrophobic pocket interactions .

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